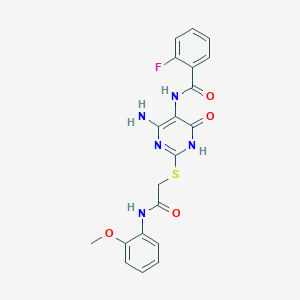

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4S/c1-30-14-9-5-4-8-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-6-2-3-7-12(11)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDNKGAPKAZHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, a compound with the CAS number 888426-26-4, has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 443.45 g/mol. The structure features a pyrimidine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN5O4S |

| Molecular Weight | 443.45 g/mol |

| CAS Number | 888426-26-4 |

| IUPAC Name | N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

Research indicates that compounds similar to this compound may act as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various diseases such as cardiovascular disorders and autoimmune conditions. The inhibition of MPO can lead to reduced oxidative stress and inflammation, providing a therapeutic benefit in these diseases .

Antimicrobial Properties

Studies have demonstrated that derivatives of the pyrimidine structure exhibit significant antibacterial and antitubercular activities. For instance, compounds containing similar functional groups have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The presence of the methoxy group in the structure enhances the antimicrobial efficacy .

Case Studies and Research Findings

- Inhibition of Myeloperoxidase : A study highlighted that N1-substituted derivatives demonstrated potent inhibition of MPO in vitro. These compounds exhibited time-dependent inhibition consistent with mechanism-based inactivation, suggesting their potential as therapeutic agents in inflammatory diseases .

- Antibacterial Activity : A series of studies evaluated the antibacterial properties of similar pyrimidine derivatives. Compounds were tested against various bacterial strains, revealing that some exhibited minimum inhibitory concentrations (MIC) in the range of 50 µg/mL to 200 µg/mL against resistant strains .

- Preclinical Evaluations : Preclinical evaluations have shown that certain derivatives can effectively reduce MPO activity in vivo, particularly after oral administration in animal models . This suggests a promising pathway for developing these compounds into therapeutic agents for human use.

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| MPO Inhibition | Potent and selective inhibitors identified |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Preclinical Results | Significant reduction in MPO activity observed |

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxyphenyl group appears to enhance its antimicrobial efficacy.

Enzyme Inhibition

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has also been evaluated for its potential as an enzyme inhibitor. It has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Efficacy Study

A series of synthesized derivatives were tested for their antimicrobial properties. The results indicated that compounds containing a methoxy substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications significantly influence biological outcomes.

Docking Studies

Computational studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed that the compound could effectively bind to key enzymes involved in bacterial metabolism, providing insights into its mechanism of action.

Pharmacological Profiles

Various derivatives have been explored for their pharmacological profiles, revealing activities beyond antibacterial effects, including anti-inflammatory and anticancer properties. This broad spectrum of activity suggests potential for development into multi-target therapeutic agents.

Summary Table of Biological Activities

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule is constructed via sequential modifications of a pyrimidine core. Retrosynthetic disconnection reveals three critical intermediates:

- 4-Fluorobenzamide-substituted pyrimidine backbone (synthesized via nucleophilic aromatic substitution).

- 2-((2-Methoxyphenyl)amino)-2-oxoethyl thioether moiety (introduced through thiol-alkylation or Michael addition).

- 6-Oxo-1,6-dihydropyrimidin-5-yl amino group (installed via reductive amination or hydrolysis).

Key challenges include avoiding premature oxidation of the thioether linkage and ensuring regioselectivity during pyrimidine ring functionalization.

Synthesis of the Pyrimidine Core Structure

Cyclocondensation of Thiourea Derivatives

A common approach involves cyclizing thiourea with β-keto esters under acidic conditions. For example, reaction of ethyl 3-ethoxyacrylate with thiourea in hydrochloric acid yields 2-thio-6-hydroxypyrimidine-4-carboxylic acid, which is subsequently halogenated at the 5-position using phosphorus oxychloride.

Reaction Conditions:

Introduction of the 4-Fluorobenzamide Group

Amide Coupling via Acyl Chloride Intermediates

The 4-fluorobenzoic acid is activated as its acyl chloride using oxalyl chloride in acetonitrile, followed by reaction with the aminopyrimidine intermediate:

$$

\text{4-Fluorobenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{ACN, DMF}} \text{4-Fluorobenzoyl chloride} \quad

$$

Subsequent coupling with 5-amino-2-mercaptopyrimidin-6-ol under basic conditions (N-methylmorpholine, −5°C to 5°C) affords the amide product.

Optimization Data:

| Parameter | Value | Impact on Yield | |

|---|---|---|---|

| Reaction Temperature | −5°C to 5°C | Prevents hydrolysis | |

| Base | N-Methylmorpholine | 79.2% yield | |

| Solvent | Acetonitrile | Enhances solubility |

Thioether Linkage Installation

Thiol-Alkylation with 2-Bromoacetamide Derivatives

The thioether bridge is introduced by reacting 2-bromo-N-(2-methoxyphenyl)acetamide with the pyrimidine thiol under alkaline conditions:

$$

\text{2-Mercaptopyrimidine} + \text{BrCH}2\text{C(O)NHC}6\text{H}4\text{OCH}3 \xrightarrow{\text{NaOH, EtOH}} \text{Thioether product} \quad

$$

Critical Parameters:

Final Deprotection and Purification

Hydrogenolytic Cleavage of Protecting Groups

Benzyl carbamate-protected intermediates are deprotected using 5% Pd/C under hydrogen pressure (130 psi) in methanol:

$$

\text{Benzyl carbamate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Free amine} \quad

$$

Process Details:

Scalability and Industrial Adaptations

Analytical Characterization Summary

High-Resolution Mass Spectrometry (HRMS):

X-ray Crystallography: The crystal structure confirms the thioether linkage geometry (C-S-C angle = 103.2°) and intramolecular hydrogen bonding between the amide NH and pyrimidine carbonyl.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

- Methodological Answer: Utilize nucleophilic substitution reactions in dimethylformamide (DMF) with potassium carbonate as a base. Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion. Post-synthesis, purify using column chromatography with gradient elution (e.g., ethyl acetate/hexane). For intermediates, confirm purity via melting point analysis and spectroscopic techniques .

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer: Combine X-ray crystallography (using SHELX software for refinement ), nuclear magnetic resonance (NMR) for proton/carbon environments, and infrared (IR) spectroscopy for functional group validation. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer: Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. For cytotoxicity, use MTT assays on cell lines (e.g., cancer or microbial models). Dose-response curves (IC₅₀ calculations) and positive/negative controls are critical. Reference structural analogs with trifluoromethyl or pyrimidine motifs for activity benchmarking .

Advanced Questions

Q. How can computational tools like COMSOL Multiphysics and AI enhance interaction modeling?

- Methodological Answer: Implement molecular dynamics simulations (e.g., docking studies with AutoDock Vina) to predict binding affinities to target proteins. Use COMSOL for physicochemical property modeling (e.g., solubility, diffusion coefficients). Integrate AI-driven pipelines for high-throughput virtual screening and parameter optimization (e.g., reaction conditions, solvent selection) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer: Systematically modify substituents (e.g., methoxy, fluoro, or thioether groups) and evaluate changes in bioactivity. Prioritize substitutions at the pyrimidine ring (C2/C4 positions) and benzamide moiety. Compare analogs using in vitro assays and correlate results with computational electrostatic potential maps .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

- Methodological Answer: Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter reaction pathways or compound stability. Validate computational models with empirical data (e.g., crystallographic bond lengths vs. DFT calculations). Cross-check impurity profiles (HPLC-MS) to rule out side products affecting results .

Q. What protocols ensure stability assessment under varying storage and experimental conditions?

- Methodological Answer: Follow pharmacopeial guidelines (e.g., ICH Q1A) for stress testing: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with UV/Vis detection. Quantify impurities (e.g., oxidation byproducts) and compare against stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.